N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Cytotoxic Activity of Derivatives : A study focused on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, exploring their cytotoxic activities against in vivo subcutaneous colon 38 tumors in mice. The findings suggest potential applications in cancer research due to the significant biological activities demonstrated by these compounds (Bu et al., 2001).
Sigma-2 Receptor Probes
- Novel Sigma-2 Receptor Probe : Another study described the development of a novel sigma-2 receptor probe, indicating its utility in vitro studies for understanding receptor binding and function. This research underscores the potential use of similar compounds in neuropharmacology and receptor studies (Xu et al., 2005).
Chemical Synthesis and Drug Design
- Quinazoline Derivatives as Diuretic and Antihypertensive Agents : Research into N-substituted quinazoline derivatives for their diuretic and antihypertensive activities highlights the chemical versatility and potential for drug design targeting cardiovascular diseases. These studies provide a foundation for the development of new therapeutics based on structural modification and activity optimization (Rahman et al., 2014).
Methodological Advances
- Copper-Catalyzed Synthesis : A methodological study on the copper-catalyzed synthesis of polycyclic amides from benzamides and alkynes offers insights into new synthetic routes that could be applicable for the production of complex organic compounds, including the target compound for various research applications (Song et al., 2010).
Mechanism of Action
Future Directions
The future directions for research on “N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its potential applications in various fields .
properties
IUPAC Name |
N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3S/c33-30(31(21-24-9-3-1-4-10-24)22-25-11-5-2-6-12-25)27-15-17-29(18-16-27)36(34,35)32-20-19-26-13-7-8-14-28(26)23-32/h1-18H,19-23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFDATGSLYIMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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